(4AR,8AR)-Decahydro-1,5-naphthyridine
Overview
Description
(4AR,8AR)-Decahydro-1,5-naphthyridine is a bicyclic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which consists of a decahydro-1,5-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8AR)-Decahydro-1,5-naphthyridine typically involves the reduction of naphthyridine derivatives. One common method is the catalytic hydrogenation of 1,5-naphthyridine using a palladium catalyst under high pressure and temperature conditions. Another approach involves the reduction of naphthyridine using sodium borohydride in the presence of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4AR,8AR)-Decahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core, enhancing their chemical and biological properties.
Scientific Research Applications
(4AR,8AR)-Decahydro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (4AR,8AR)-Decahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the naphthyridine core.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoxaline: Similar in structure but with different nitrogen positioning.
Hexahydro-2H-chromene: Contains a similar bicyclic structure but with an oxygen atom in the ring.
Tetrahydroisoquinoline: Another bicyclic compound with different nitrogen positioning.
Uniqueness
(4AR,8AR)-Decahydro-1,5-naphthyridine is unique due to its specific nitrogen positioning within the bicyclic structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269109 | |
Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-83-1, 219522-27-7 | |
Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13623-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 219522-27-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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